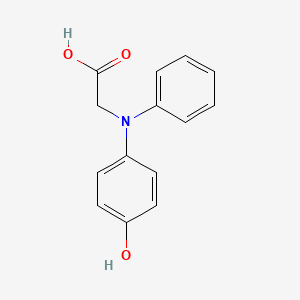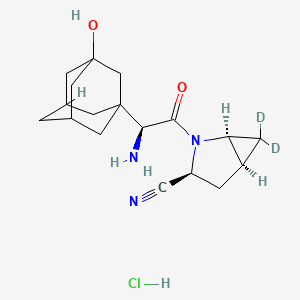
N,N-Dimethyl 2,6-pyridinediamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethylpyridine-2,6-diamine Hydrochloride typically involves the reaction of 2,6-dimethylpyridine with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of N,N-dimethylpyridine-2,6-diamine Hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent quality control measures to ensure consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-dimethylpyridine-2,6-diamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamine groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyridine compounds .
Applications De Recherche Scientifique
N,N-dimethylpyridine-2,6-diamine Hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N,N-dimethylpyridine-2,6-diamine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, influencing their reactivity and bonding properties. This interaction can affect various biochemical and catalytic processes, making it a valuable tool in research and industrial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethylpyridine: A precursor in the synthesis of N,N-dimethylpyridine-2,6-diamine Hydrochloride.
N,N-dimethylaniline: Another dimethylamine derivative with similar chemical properties.
4-Dimethylaminopyridine: A stronger base due to charge delocalization in its conjugate acid.
Uniqueness
N,N-dimethylpyridine-2,6-diamine Hydrochloride is unique due to its specific structure, which allows it to form stable complexes with metal ions and participate in a wide range of chemical reactions. Its versatility and stability make it a valuable compound in various scientific and industrial applications .
Propriétés
Numéro CAS |
2518265-78-4 |
|---|---|
Formule moléculaire |
C7H12ClN3 |
Poids moléculaire |
173.64 g/mol |
Nom IUPAC |
6-N,6-N-dimethylpyridine-2,6-diamine;hydrochloride |
InChI |
InChI=1S/C7H11N3.ClH/c1-10(2)7-5-3-4-6(8)9-7;/h3-5H,1-2H3,(H2,8,9);1H |
Clé InChI |
UFSQBYWQCIJUBP-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=CC(=N1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




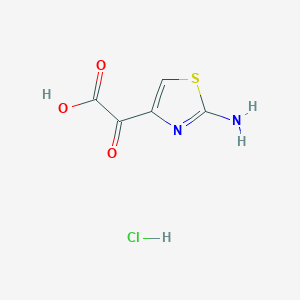
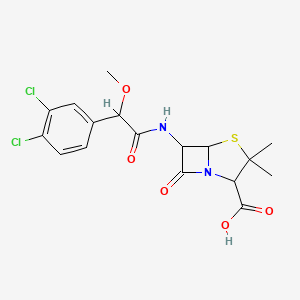
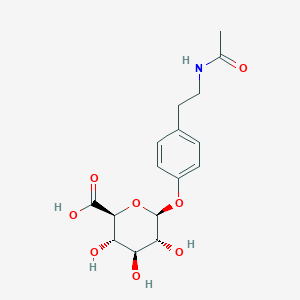

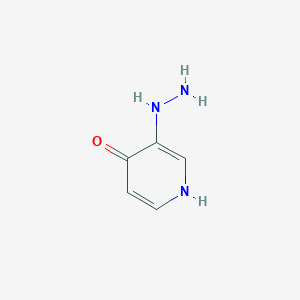
![(2S,3S,4S,5R,6S)-6-[4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13850119.png)
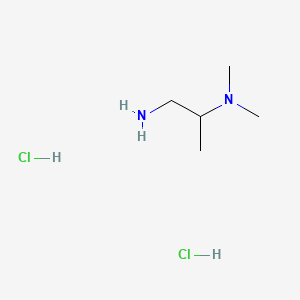
![[(3S,6S)-3,4-diacetyloxy-6-(2,4-dinitrophenoxy)-5-fluorooxan-2-yl]methyl acetate](/img/structure/B13850127.png)
![5-hydroxy-2-[3-(2-hydroxyethoxy)-4-methoxyphenyl]-7-[(2S,3S,5S)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13850142.png)
